REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12]C)[CH:8]([CH3:14])[CH:7](C)[CH2:6][CH2:5]2.B(Br)(Br)Br.Cl[CH2:21]Cl>>[Br:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:8]([CH3:14])([CH3:21])[CH2:7][CH2:6][CH2:5][C:4]=2[CH:3]=1
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Name
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6-bromo-7-methoxy-1,2-dimethyl-1,2,3,4-tetrahydro-naphthalene
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC=1C=C2CCC(C(C2=CC1OC)C)C
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Name
|
|
Quantity
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47 mL
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Type
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reactant
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Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was quenched carefully with ice water
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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WASH
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Details
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The organic layer was washed successively with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
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Purification by flash column chromatography (silica gel, 5% ethyl acetate/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC=2C(CCCC2C1)(C)C)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |